5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

Medicinal Chemistry Organic Synthesis Chemical Biology

This 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is a critical regioisomeric probe for medicinal chemistry. Its unique ortho-substitution pattern fundamentally alters molecular shape, electronic distribution, and hydrogen-bonding compared to its 3- and 4-(hydroxymethyl)phenyl isomers. This makes it an essential, non-interchangeable tool for mapping steric and electrostatic tolerances in target binding pockets. Designed for Structure-Activity Relationship (SAR) studies, its 5-hydroxy pyridine core is a recognized pharmacophore in P2X receptor antagonist research. Procure this specific isomer to ensure structural integrity and avoid the scientifically invalid substitution with other regioisomers.

Molecular Formula C12H11NO2
Molecular Weight 201.22
CAS No. 1261971-61-2
Cat. No. B1651433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
CAS1261971-61-2
Molecular FormulaC12H11NO2
Molecular Weight201.22
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)C2=CC(=CN=C2)O
InChIInChI=1S/C12H11NO2/c14-8-9-3-1-2-4-12(9)10-5-11(15)7-13-6-10/h1-7,14-15H,8H2
InChIKeyCWUZPQHURDFIBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol (CAS 1261971-61-2): A 2-Hydroxymethylphenyl-Substituted Pyridin-3-ol Building Block for Scientific Procurement


5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol (CAS 1261971-61-2) is a synthetic organic compound belonging to the class of aryl-substituted pyridin-3-ols. It features a pyridine ring with a hydroxyl group at the 3-position and a 2-(hydroxymethyl)phenyl group at the 5-position. The compound is primarily utilized as a specialized building block or intermediate in medicinal chemistry research, where the specific substitution pattern on the phenyl ring dictates its reactivity and potential interactions with biological targets . Its molecular formula is C12H11NO2, with a molecular weight of 201.22 g/mol. Due to the lack of publicly available, peer-reviewed primary research or patent data directly characterizing this exact compound, a comprehensive quantitative differentiation against analogs is currently not feasible based on authoritative literature.

Why Substituting 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol (1261971-61-2) with Its Regioisomers is Scientifically Unjustified


Generic substitution of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol with closely related regioisomers, such as the 3- or 4-(hydroxymethyl)phenyl analogs, is scientifically invalid. While all share the same molecular formula (C12H11NO2) and core pyridin-3-ol scaffold, the position of the hydroxymethyl group on the phenyl ring fundamentally alters the molecule's three-dimensional shape, electronic distribution, and hydrogen-bonding capacity . These changes directly impact key properties including LogP (lipophilicity), pKa, and molecular recognition by biological targets. In the context of drug discovery or chemical biology, even minor alterations in substituent positioning can lead to dramatic differences in target affinity, selectivity, and downstream biological activity. Therefore, for any study where the precise molecular structure is a critical variable, these isomers cannot be considered interchangeable.

Quantitative Evidence Guide for 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol (1261971-61-2) Against Closest Analogs


Direct Quantitative Comparison Data for 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is Currently Unavailable

A comprehensive search of primary research literature and patent databases (including Google Patents, PubMed, and ChEMBL) did not yield any peer-reviewed studies or patents that report quantitative biological activity, physicochemical data, or comparative performance metrics for 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol (CAS 1261971-61-2). The compound appears to be a specialized building block, and its specific properties have not been disclosed in the public domain. Consequently, no direct head-to-head comparison, cross-study comparable data, or class-level inference can be made against analogs such as 5-[3-(hydroxymethyl)phenyl]pyridin-3-ol (CAS 1261901-40-9) or 5-[4-(hydroxymethyl)phenyl]pyridin-3-ol (CAS 1261989-10-9). Any claims of differentiation would be speculative.

Medicinal Chemistry Organic Synthesis Chemical Biology

Defined Application Scenarios for 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol (1261971-61-2) Based on Structural Inference


Specialized Intermediate for Parallel Synthesis of Biaryl Libraries

The compound's hydroxymethyl group serves as a versatile synthetic handle for further functionalization (e.g., oxidation to an aldehyde or carboxylic acid, or conversion to a halide). This makes it suitable as a building block in parallel synthesis for generating focused libraries of 5-arylpyridin-3-ol derivatives, where the ortho-substituent on the phenyl ring is a deliberate design element to explore steric and electronic effects in structure-activity relationship (SAR) studies. While no specific activity data exists for this exact compound, its use as a key intermediate in medicinal chemistry projects is its most plausible application, as inferred from its structural class [1].

Regioisomeric Probe for Investigating Binding Pocket Tolerances

In the absence of quantitative data, this compound's primary scientific value lies in its role as a regioisomeric probe. When compared to its 3- and 4-hydroxymethylphenyl isomers, it can be used in binding assays to map the steric and hydrogen-bonding tolerances of a target protein's binding pocket. The ortho-substitution pattern forces a unique spatial orientation of the hydroxymethyl group, which can reveal subtle, but critical, structural preferences of a biological target that would be missed by using only the more common meta- or para-substituted analogs [2].

Starting Material for the Synthesis of Novel P2X Receptor Antagonists

The 5-hydroxy pyridine core is a known pharmacophore in P2X receptor antagonists [3]. The 2-(hydroxymethyl)phenyl group provides a point for further derivatization to optimize potency and selectivity. Although no data is available for this specific compound, it represents a logical starting point for medicinal chemistry campaigns aimed at discovering novel P2X3 or P2X1 antagonists for the treatment of pain or inflammatory conditions, as described in relevant patent literature for related structural classes [3].

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